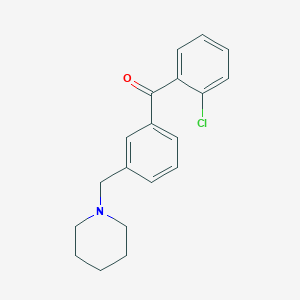

2-Chloro-3'-piperidinomethyl benzophenone

描述

Contextualization within Substituted Benzophenone (B1666685) Chemistry

Substituted benzophenones are a class of organic compounds derived from the diphenyl ketone core structure, where one or more hydrogen atoms on the phenyl rings have been replaced by other functional groups. The nature and position of these substituents profoundly influence the molecule's physical, chemical, and biological properties. nih.gov The substitution pattern on the aryl rings of benzophenone is a critical determinant of its biological activities. nih.gov

2-Chloro-3'-piperidinomethyl benzophenone is an example of a di-substituted benzophenone, with each ring bearing a distinct functional group. The '2-Chloro' designation indicates a chlorine atom on one phenyl ring, while the '3'-piperidinomethyl' points to a piperidinomethyl group on the other. The chlorine atom, a halogen, can affect the molecule's reactivity and electronic properties, often enhancing its potential as a synthetic intermediate. The piperidinomethyl group introduces a basic nitrogenous heterocycle, which can significantly alter solubility and introduce potential sites for biological interactions. The study of such substituted benzophenones is a vibrant area of research, driven by the quest to fine-tune molecular properties for specific applications, ranging from materials science to medicinal chemistry. nih.govconsensus.app

Significance of the Benzophenone Core as a Synthetic Building Block

The benzophenone scaffold is a cornerstone in synthetic organic chemistry due to its structural rigidity, and photochemical properties, and its presence in numerous biologically active compounds. nih.govconsensus.app It serves as a versatile starting material for the construction of more complex molecular architectures. nih.gov The ketone group within the benzophenone core is a key reactive site, participating in various chemical transformations.

Researchers have leveraged the benzophenone framework to develop a plethora of derivatives with diverse applications. For instance, benzophenones are widely used as photoinitiators in polymer chemistry, where upon exposure to UV light, they generate radicals that initiate polymerization processes. researchgate.net In medicinal chemistry, the benzophenone structure is found in a variety of pharmaceuticals and is actively investigated for anti-inflammatory, anticancer, and antiviral properties. nih.govconsensus.app The synthesis of these derivatives often involves classic organic reactions such as the Friedel-Crafts acylation, which allows for the attachment of the benzoyl group to various aromatic substrates. asianpubs.orgresearchgate.net

Importance of Piperidinomethyl Substituents in Organic Compound Design

The piperidine (B6355638) ring is a six-membered nitrogen-containing heterocycle that is a prevalent feature in a vast number of natural alkaloids and synthetic pharmaceuticals. nih.govwikipedia.orgnih.gov Its inclusion in a molecule's design, often as a piperidinomethyl substituent, can impart several desirable properties. Piperidine derivatives are recognized as crucial building blocks in drug discovery and are present in over twenty classes of pharmaceuticals. nih.gov

The presence of the basic nitrogen atom in the piperidine ring can improve the pharmacokinetic profile of a drug candidate, for instance, by enhancing its water solubility and ability to form salts. This structural motif is associated with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and analgesic effects. nih.govresearchgate.net The piperidine nucleus is considered a pivotal cornerstone in the production of drugs, and its derivatives are employed in a multitude of therapeutic applications. researchgate.net The incorporation of a piperidinomethyl group onto a larger scaffold like benzophenone is a common strategy in medicinal chemistry to explore new biological activities and optimize existing lead compounds.

Overview of Research Directions in the Field of Halogenated Aminomethyl Benzophenones

Research into halogenated aminomethyl benzophenones represents a strategic effort to combine the distinct properties of three key functional groups: a halogen, an amino moiety (like piperidine), and the benzophenone core. This combination allows for the systematic exploration of chemical space to develop new molecules with tailored functions.

The introduction of a halogen atom, such as chlorine, can modulate the electronic nature of the aromatic ring and provide a handle for further synthetic transformations, such as cross-coupling reactions. The aminomethyl group, as discussed, is critical for introducing basicity and potential biological interactions. The synthesis of such compounds can be approached through various routes, including the reaction of 2-halobenzophenones with amines. asianpubs.org

Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 898793-30-1 | chemicalbook.com |

| Molecular Formula | C₁₉H₂₀ClNO | chemicalbook.com |

| Molecular Weight | 313.82 g/mol | chemicalbook.com |

| Boiling Point (Predicted) | 444.7±30.0 °C | chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

(2-chlorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO/c20-18-10-3-2-9-17(18)19(22)16-8-6-7-15(13-16)14-21-11-4-1-5-12-21/h2-3,6-10,13H,1,4-5,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNNQAIXNPTNME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643151 | |

| Record name | (2-Chlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-30-1 | |

| Record name | Methanone, (2-chlorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of 2 Chloro 3 Piperidinomethyl Benzophenone

Strategic Precursor Synthesis and Derivatization Pathways

Synthesis of Halogenated Benzophenone (B1666685) Intermediates (e.g., 2-Chlorobenzophenone)

The initial step involves the creation of a benzophenone structure bearing a chlorine atom. Benzophenones, in general, are aromatic ketones that serve as versatile building blocks in organic synthesis. mdpi.com The presence of the chlorine atom is crucial for the final structure of the target compound. Several methods are available for the synthesis of these halogenated intermediates, with Friedel-Crafts acylation and condensation reactions being the most prominent.

Friedel-Crafts acylation is a classic and widely used method for the formation of aryl ketones. asianpubs.orgrsc.org This reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). asianpubs.orgudel.edu

In the context of synthesizing 2-chlorobenzophenone (B131818), this can be achieved by reacting benzene (B151609) with 2-chlorobenzoyl chloride. google.com The reaction is generally carried out in a suitable solvent, such as a halogenated hydrocarbon, at low temperatures to control selectivity and minimize side reactions. google.com The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of 2-chlorobenzoyl chloride with the Lewis acid catalyst. This acylium ion then attacks the electron-rich benzene ring in an electrophilic aromatic substitution reaction. A subsequent workup with acid is required to liberate the final product. google.com

A patent describes a specific method for preparing 2-chlorobenzophenone where benzene is reacted with 2-chlorobenzoyl chloride in the presence of a catalyst mixture of aluminum chloride and zinc chloride at temperatures between -20 and -15 °C. google.com This process is reported to have a short reaction time and mild conditions. google.com

| Reactants | Catalyst | Solvent | Temperature | Product |

| Benzene, 2-Chlorobenzoyl Chloride | AlCl₃/ZnCl₂ | Halogenated hydrocarbon | -20 to -15 °C | 2-Chlorobenzophenone |

This interactive data table summarizes the key parameters for the Friedel-Crafts acylation synthesis of 2-chlorobenzophenone as described in the literature. google.com

It is important to note that Friedel-Crafts reactions can sometimes lead to mixtures of isomers. For instance, the benzoylation of chlorobenzene (B131634) can yield a mixture of ortho-, meta-, and para-chlorobenzophenones. scribd.com Therefore, careful control of reaction conditions is necessary to achieve the desired 2-chloro isomer as the major product.

An alternative to the direct acylation of benzene is the condensation reaction involving a substituted benzoyl chloride. This approach can also be used to generate the 2-chlorobenzophenone intermediate. For example, a process has been described that involves the reaction of benzene with 2-chlorobenzoyl chloride in the presence of a catalyst. google.com While this is mechanistically similar to the Friedel-Crafts acylation, the terminology can sometimes be used interchangeably in the literature.

Another approach involves the synthesis of benzophenone derivatives from 2-benzoylbenzoic acids through a Hofmann or Curtius rearrangement, although this is a multi-step process. asianpubs.org The synthesis from nitrobenzoyl chlorides via a Friedel-Crafts reaction followed by reduction of the nitro group is also a known route, though 2-nitrobenzoyl chlorides can be challenging substrates for this reaction. asianpubs.org

Introduction of the Piperidinomethyl Moiety

Once the 2-chlorobenzophenone core has been synthesized, the next critical step is the introduction of the piperidinomethyl group at the 3' position of the second phenyl ring. This is typically achieved through aminomethylation reactions.

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen-containing compound (in this case, the benzophenone), an aldehyde (commonly formaldehyde), and a primary or secondary amine (piperidine). thermofisher.comwikipedia.org The product of this reaction is a β-amino carbonyl compound, known as a Mannich base. thermofisher.comwikipedia.org

This reaction is a powerful tool for the aminomethylation of various substrates. ppor.azppor.az The mechanism begins with the formation of an iminium ion from the reaction of formaldehyde (B43269) and piperidine (B6355638). wikipedia.org The 2-chlorobenzophenone, acting as the active hydrogen compound, then attacks the electrophilic iminium ion to form the final 2-chloro-3'-piperidinomethyl benzophenone. wikipedia.org The reaction is often catalyzed by an acid. wikipedia.org The use of the Mannich reaction for the synthesis of amino acetylenic benzophenone derivatives has been reported, where an alkyne-substituted benzophenone is reacted with paraformaldehyde and a cyclic amine in the presence of a cuprous chloride catalyst. researchgate.net

| Substrate | Reagents | Catalyst | Product |

| 2-(prop-2-yn-1-yloxy)-1,3-benzophenone | Paraformaldehyde, Cyclic Amine | Cuprous Chloride | Amino acetylenic benzophenone derivative |

This interactive data table illustrates the components of a Mannich reaction for the synthesis of benzophenone derivatives as described in a related study. researchgate.net

While the Mannich reaction is a primary method, nucleophilic aromatic substitution (SNAr) could also be considered as a potential strategy for introducing the piperidinomethyl group, although it is less commonly employed for this specific transformation. SNAr reactions typically require an activated aromatic ring with a good leaving group and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org

In a hypothetical SNAr approach, a 2-chlorobenzophenone derivative with a suitable leaving group (e.g., a halogen) at the 3' position would be reacted with piperidine. The electron-withdrawing effect of the benzoyl group could potentially activate the ring towards nucleophilic attack. However, the success of this approach would be highly dependent on the specific substitution pattern and reaction conditions. Studies on the nucleophilic aromatic substitution reactions of pyridinium (B92312) ions with piperidine have shown that the reactivity can be influenced by the nature and position of substituents on the aromatic ring. nih.gov

Reductive Amination Pathways

Reductive amination provides a direct and widely utilized pathway for the synthesis of amines from carbonyl compounds. In the context of synthesizing this compound, this method would typically involve the reaction of a suitable benzophenone precursor, namely 3'-formyl-2-chlorobenzophenone, with piperidine.

The reaction proceeds in two main stages within a single pot. First, the secondary amine, piperidine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde group on the 3'-formyl-2-chlorobenzophenone. This is followed by a dehydration step, often acid-catalyzed, to form a tertiary iminium ion intermediate. In the second stage, this iminium ion is reduced in situ to the final tertiary amine product, this compound. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation. While sodium borohydride (B1222165) (NaBH₄) is a common choice, it can also reduce the initial aldehyde, potentially lowering the yield. masterorganicchemistry.com To circumvent this, a milder reducing agent, sodium cyanoborohydride (NaBH₃CN), is often preferred. NaBH₃CN is particularly effective because it selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde, especially under mildly acidic conditions (pH 4-5) that favor iminium ion formation. masterorganicchemistry.com Another alternative is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which also exhibits excellent selectivity for imines over carbonyl compounds. masterorganicchemistry.comacs.org

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Can reduce starting aldehydes/ketones; often added after imine formation. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces iminium ions over carbonyls; effective at mild pH. masterorganicchemistry.comcommonorganicchemistry.com |

Optimized Reaction Conditions and Catalysis in Synthesis

The efficiency and success of synthesizing this compound are highly dependent on the careful optimization of reaction parameters, including catalysts, solvent systems, and temperature.

Role of Acid Catalysts (e.g., Lewis Acids)

Acid catalysis is pivotal in reductive amination and related syntheses. masterorganicchemistry.com Both Brønsted acids (e.g., HCl) and Lewis acids (e.g., AlCl₃, ZnCl₂, Ti(OiPr)₄) play crucial roles. masterorganicchemistry.comnumberanalytics.comnih.gov The primary function of the acid catalyst in the initial stage of reductive amination is to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine. masterorganicchemistry.com The catalyst also aids in the subsequent dehydration step to form the iminium ion. nih.gov

In many protocols, Lewis acids are added to activate the carbonyl compound or the resulting imine. masterorganicchemistry.comnih.govresearchgate.net For instance, titanium(IV) isopropoxide (Ti(OiPr)₄) can be used to activate the ketone or aldehyde towards the amine addition. masterorganicchemistry.com Other Lewis acids, such as indium(III) chloride (InCl₃) in combination with a silane (B1218182) reducing agent, have been shown to effectively promote the reductive amination of ketones and aldehydes to form secondary amines. nih.gov For less reactive substrates, the addition of Lewis acids like ZnCl₂ can improve yields. commonorganicchemistry.com

Selection of Solvent Systems and Temperature Control

The choice of solvent can significantly influence reaction rates and yields. Common solvents for reductive amination include alcohols like methanol (B129727) (MeOH) and ethanol (B145695) (EtOH), as well as chlorinated solvents such as 1,2-dichloroethane (B1671644) (DCE) and tetrahydrofuran (B95107) (THF). commonorganicchemistry.comorganic-chemistry.orgresearchgate.net The selection often depends on the specific reducing agent used; for example, sodium triacetoxyborohydride is sensitive to water and less compatible with methanol, making solvents like DCE or THF more suitable. commonorganicchemistry.com

Temperature is another critical parameter that must be carefully controlled. numberanalytics.com While higher temperatures can accelerate the reaction, they may also promote the formation of undesired side products. numberanalytics.comhielscher.com The optimal temperature depends on the specific reactants and catalysts. Some reductive amination procedures are carried out at room temperature, while others may require refluxing for several hours to go to completion. organic-chemistry.orgresearchgate.net For example, in some optimized procedures, a reaction might be refluxed in methanol for a couple of hours to ensure complete imine formation before the reduction step. organic-chemistry.org

Strategies for Enhancing Reaction Yields and Product Purity

Several strategies can be implemented to maximize the yield and purity of the final product. One key approach is the careful selection of the reducing agent. As mentioned, using a selective reductant like NaBH₃CN or NaBH(OAc)₃ prevents the unwanted reduction of the starting aldehyde, leading to a cleaner reaction and higher yield of the desired amine. masterorganicchemistry.comnih.gov

Other strategies include:

Sequential Addition: When using a less selective reducing agent like NaBH₄, allowing sufficient time for the imine to form before introducing the reductant can significantly improve the outcome. masterorganicchemistry.com

Catalyst Optimization: The yield can be increased by optimizing the amount of catalyst used. Studies on similar reactions have shown that increasing the catalyst loading up to a certain point (e.g., 10 mol%) can significantly improve yields. researchgate.netthaiscience.info

Ultrasonication: For related transformations like the Mannich reaction, the use of ultrasonic irradiation has been proven to dramatically reduce reaction times (e.g., from 20 hours to 1.5 hours) and increase yields. hielscher.com

Continuous Flow Reactors: For larger-scale synthesis, employing continuous flow reactors helps maintain uniform reaction conditions and can prevent the formation of side products, thus improving yield and purity. numberanalytics.com

Elucidation of Proposed Reaction Mechanisms for Compound Formation

The formation of this compound involves distinct mechanistic pathways for the construction of its core structure and the introduction of its functional groups.

Electrophilic Aromatic Substitution Pathways

The benzophenone core of the target molecule is typically assembled via a Friedel-Crafts acylation, a classic example of an electrophilic aromatic substitution (EAS) reaction. organic-chemistry.orgmsu.edu This process would involve reacting a substituted benzoyl chloride with a substituted benzene ring in the presence of a Lewis acid catalyst.

For the synthesis of the 2-chlorobenzophenone backbone, the reaction would utilize 2-chlorobenzoyl chloride and a suitable benzene derivative. The mechanism proceeds through several key steps:

Generation of the Electrophile: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), reacts with the 2-chlorobenzoyl chloride to form a highly electrophilic acylium ion. This ion is stabilized by resonance. khanacademy.orgyoutube.com

Nucleophilic Attack: The π-electron system of the second aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. msu.eduyoutube.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a benzenonium ion or σ-complex. msu.edu

Restoration of Aromaticity: In the final step, a weak base (such as the AlCl₄⁻ complex formed in the first step) removes a proton from the carbon atom that formed the new bond with the acylium ion. youtube.com This regenerates the stable aromatic ring and yields the final 2-chlorobenzophenone derivative. msu.edu

The substituents on both aromatic rings play a crucial role in determining the regioselectivity of the reaction. The chlorine atom on the benzoyl chloride is an electron-withdrawing group, which deactivates its own ring, while the substituent on the other aromatic ring directs the position of the acylation. rsc.orglibretexts.org The acylated product is generally deactivated towards further substitution, which helps to prevent polyacylation. organic-chemistry.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (2-chlorophenyl)(3-(piperidin-1-ylmethyl)phenyl)methanone |

| 3'-formyl-2-chlorobenzophenone |

| Piperidine |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Aluminum chloride |

| Zinc chloride |

| Titanium(IV) isopropoxide |

| Indium(III) chloride |

| 2-chlorobenzoyl chloride |

| Toluene |

Nucleophilic Mechanisms Involving Halogenated Benzophenones

The presence of a halogen, such as chlorine, on one of the phenyl rings of the benzophenone scaffold introduces a reactive site for nucleophilic substitution reactions. In the case of this compound, the chlorine atom is positioned on the phenyl ring adjacent to the carbonyl group. This specific arrangement significantly influences the reactivity of the C-Cl bond.

The mechanism for nucleophilic substitution on this halogenated aromatic ring typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway. This mechanism is distinct from SN1 and SN2 reactions observed in aliphatic systems and is facilitated by the electronic properties of the aromatic ring and its substituents.

Key Steps of the SNAr Mechanism:

Nucleophilic Attack: A potent nucleophile (Nu-) attacks the carbon atom bearing the chlorine atom. This attack is perpendicular to the plane of the aromatic ring.

Formation of a Meisenheimer Complex: The addition of the nucleophile leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex or σ-complex. researchgate.net The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atom of the carbonyl group. The ability of the benzoyl group to withdraw electron density via resonance is key to stabilizing this intermediate, thereby lowering the activation energy for the reaction.

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl-), which is a good leaving group. This step is typically fast.

The chloro group on a benzophenone can be replaced by various nucleophiles, allowing for the introduction of different functional groups. smolecule.com The rate of this substitution is highly dependent on the electron-withdrawing power of the substituents on the ring and the nature of the nucleophile. The ortho-carbonyl group in 2-chlorobenzophenone derivatives makes the ipso-carbon electron-deficient and thus highly susceptible to nucleophilic attack. researchgate.net

| Step | Intermediate/Complex | Description |

|---|---|---|

| 1 | Initial Reactant | 2-Chlorobenzophenone derivative, featuring an electrophilic carbon attached to the chlorine atom. |

| 2 | Meisenheimer Complex (σ-complex) | A resonance-stabilized anionic intermediate formed by the addition of a nucleophile to the aromatic ring. The negative charge is delocalized over the ring and the carbonyl group. researchgate.net |

| 3 | Final Product | The new substituted benzophenone formed after the expulsion of the chloride leaving group. |

Detailed Mechanisms of Aminomethylation (Mannich-Type Reactions)

The introduction of the piperidinomethyl group onto the benzophenone structure is achieved through an aminomethylation reaction, which is mechanistically related to the classic Mannich reaction. wikipedia.org While the traditional Mannich reaction involves the aminoalkylation of an acidic proton alpha to a carbonyl group, the term can also describe the aminomethylation of other nucleophilic carbon atoms, including those in electron-rich aromatic systems. byjus.comorganic-chemistry.org

In the synthesis of this compound, the aminomethylation occurs on the phenyl ring that does not bear the chlorine atom. This process can be understood as a variation of a Friedel-Crafts alkylation, where the electrophile is an iminium ion.

Detailed Mechanism:

Formation of the Electrophile (Iminium Ion): The reaction is initiated by the formation of an N,N-disubstituted iminium ion from the reaction between a secondary amine (piperidine) and an aldehyde (typically formaldehyde). wikipedia.orgbyjus.com This step is usually acid-catalyzed to facilitate the dehydration of the intermediate hemiaminal. The resulting piperidinium (B107235) iminium ion is a potent electrophile.

Electrophilic Aromatic Substitution: The unsubstituted phenyl ring of 2-chlorobenzophenone acts as the nucleophile. The benzoyl group is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta-position (C-3' and C-5'). The iminium ion attacks the 3'-position of this ring. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized cationic intermediate known as an arenium ion or σ-complex.

Re-aromatization: A base (which can be the solvent or another species in the mixture) removes a proton from the carbon atom that was attacked by the iminium ion. This step restores the aromaticity of the ring and yields the final 3'-piperidinomethyl substituted product.

This aminomethylation is a powerful method for C-C bond formation and the introduction of a basic amino group into an aromatic structure. nih.gov The Mannich reaction is a three-component reaction that assembles a carbon nucleophile, an aldehyde, and an amine to produce a β-amino carbonyl compound, also known as a Mannich base. wikipedia.orgbyjus.com

| Species | Role | Formation/Structure |

|---|---|---|

| Piperidine | Amine Component | A secondary amine that reacts with formaldehyde. byjus.com |

| Formaldehyde | Carbonyl Component | The simplest aldehyde, provides the methylene (B1212753) bridge (-CH2-). wikipedia.org |

| Piperidinium Iminium Ion | Electrophile | Formed from the condensation of piperidine and formaldehyde; attacks the aromatic ring. wikipedia.org |

| 2-Chlorobenzophenone | Nucleophile (Aromatic Substrate) | The unsubstituted phenyl ring attacks the iminium ion at the meta-position (3'). |

| Arenium Ion (σ-complex) | Cationic Intermediate | A resonance-stabilized intermediate resulting from the electrophilic attack on the aromatic ring. |

Chemical Transformations and Derivatization Strategies for 2 Chloro 3 Piperidinomethyl Benzophenone

Substitution Reactions at the Chlorine Atom

The presence of a chlorine atom on one of the phenyl rings of the benzophenone (B1666685) scaffold provides a site for nucleophilic aromatic substitution, allowing for the introduction of a range of functional groups.

Nucleophilic Substitution with Various Reagents (e.g., Sodium Hydroxide (B78521), Potassium Carbonate)

The chlorine atom of 2-Chloro-3'-piperidinomethyl benzophenone can be displaced by various nucleophiles. A common transformation is the conversion to a hydroxyl group, which can be achieved using reagents such as sodium hydroxide. While specific studies on this compound are not extensively documented, analogous transformations on related 2-chlorobenzophenone (B131818) structures are well-established. For instance, the synthesis of 2-hydroxybenzophenones from 2-chlorobenzophenones can be achieved under basic conditions. A general procedure for a similar transformation involves heating the chloro-substituted benzophenone with aqueous sodium hydroxide, potentially with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to facilitate the reaction.

Similarly, potassium carbonate can be employed in the synthesis of 2-hydroxybenzophenone (B104022) derivatives, often in a solvent like dimethylformamide (DMF) at elevated temperatures. These reactions proceed via a nucleophilic aromatic substitution mechanism, where the hydroxide or carbonate anion attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex intermediate, followed by the departure of the chloride ion.

Oxidative and Reductive Transformations of the Benzophenone Framework

The ketone functionality of the benzophenone core is a prime site for both oxidative and reductive chemical changes, leading to a variety of structurally different molecules.

Oxidation of the Ketone Functionality

The ketone group in the benzophenone structure can undergo oxidation to form an ester through the Baeyer-Villiger oxidation. wikipedia.orgslideshare.net This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.orgnih.gov The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent aryl groups. chem-station.com The migratory aptitude of the aryl groups will determine the final product. In the case of this compound, the relative electronic properties of the two substituted phenyl rings would influence which one migrates.

Reduction of the Ketone to Alcohols or Amines

The ketone group of this compound is readily reducible to a secondary alcohol, specifically a benzhydrol derivative. This transformation can be accomplished using various hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose, often in an alcoholic solvent like methanol (B129727) or ethanol (B145695). nih.govnews-medical.net For more robust reductions, lithium aluminium hydride (LiAlH4) can be employed. sigmaaldrich.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Furthermore, the ketone can be converted into an amine through a process known as reductive amination. libretexts.org This typically involves the reaction of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). libretexts.org

| Transformation | Reagent(s) | Product Type |

| Reduction to Alcohol | Sodium Borohydride (NaBH4) | Benzhydrol |

| Reduction to Alcohol | Lithium Aluminium Hydride (LiAlH4) | Benzhydrol |

| Reductive Amination | Amine, Sodium Cyanoborohydride (NaBH3CN) | Substituted Amine |

Condensation Reactions with Other Organic Molecules

The this compound molecule, containing a piperidinomethyl group, is formally a Mannich base. unacademy.comthermofisher.com Mannich bases are known to participate in various condensation reactions. libretexts.orgunacademy.comwikipedia.orgchemistrysteps.com The carbon atom alpha to the piperidine (B6355638) nitrogen and attached to the phenyl ring can act as an electrophile, particularly after the formation of an iminium ion intermediate.

These types of compounds can react with a variety of nucleophiles. For instance, they can undergo reactions with active methylene (B1212753) compounds, such as malonic esters or beta-keto esters, in the presence of a base. This would lead to the formation of a new carbon-carbon bond and the extension of the molecular framework. While specific examples involving this compound are not prevalent in the literature, the general reactivity pattern of Mannich bases suggests this as a viable derivatization strategy. unacademy.comthermofisher.com

Derivatization via the Piperidine Nitrogen

The tertiary nitrogen atom within the piperidine ring is a key site for a variety of derivatization reactions, offering a straightforward route to modify the molecule's properties. nih.govnih.govencyclopedia.pub

One common reaction is N-acylation, where the piperidine nitrogen acts as a nucleophile and reacts with acylating agents such as acyl chlorides or anhydrides. For example, reaction with chloroacetyl chloride would introduce a chloroacetamide moiety onto the piperidine ring, which could be further functionalized. mdpi.com

The piperidine nitrogen can also undergo N-oxidation. Treatment with oxidizing agents like hydrogen peroxide or m-CPBA can lead to the formation of the corresponding N-oxide. The biological N-oxidation of piperidine itself has been studied and shown to yield N-hydroxypiperidine and other oxidized products. rsc.org

Acylation or Alkylation of the Tertiary Amine Nitrogen

The tertiary amine of the piperidine ring in this compound is a primary site for derivatization through acylation and alkylation reactions. These transformations introduce new functional groups, altering the molecule's steric and electronic properties.

Alkylation and Quaternization:

Alkylation of the tertiary piperidine nitrogen typically involves reaction with an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. This reaction, known as the Menschutkin reaction, is a bimolecular nucleophilic substitution (SN2) process. The reactivity of the alkyl halide is a crucial factor, with the general trend being RI > RBr > RCl. The choice of solvent also plays a significant role; polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often employed to facilitate the reaction.

The formation of a quaternary ammonium salt introduces a permanent positive charge to the molecule, which can significantly impact its physical and biological properties. For instance, quaternization is a common strategy in drug design to enhance water solubility or to introduce a cationic pharmacophore.

| Reagent Example | Product Type | Potential Reaction Conditions |

| Methyl iodide (CH₃I) | Quaternary ammonium iodide salt | Acetonitrile, Room Temperature |

| Benzyl bromide (C₆H₅CH₂Br) | Quaternary ammonium bromide salt | DMF, 50-70 °C |

| 3-Bromopropanoic acid | Zwitterionic quaternary ammonium salt | Ethanol, Reflux |

Acylation:

While direct acylation of tertiary amines is not a standard transformation due to the lack of a replaceable hydrogen atom, derivatization can be achieved through alternative routes. One theoretical approach involves the N-oxidation of the piperidine nitrogen to form an N-oxide. This intermediate could then potentially undergo rearrangement or further reaction, although specific literature on this pathway for the target molecule is scarce.

A more practical approach to introduce an acyl group in proximity to the nitrogen involves the functionalization of the piperidinomethyl group itself prior to its introduction to the benzophenone scaffold, or through multi-step synthetic sequences involving ring-opening and re-cyclization of the piperidine ring. However, these fall outside the direct acylation of the pre-formed tertiary amine.

Advanced Derivatization through Coupling Reactions (e.g., click chemistry for triazoles)

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.org The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.gov This strategy offers a powerful tool for the advanced derivatization of this compound.

To utilize click chemistry, the parent molecule must first be functionalized with either an azide (B81097) or a terminal alkyne group.

Introducing a "Clickable" Handle:

One hypothetical strategy to prepare this compound for a click reaction involves the initial synthesis of a derivative bearing a suitable precursor for an azide or alkyne. For example, a synthetic route could be designed to incorporate a hydroxymethyl group on the piperidine ring. This alcohol could then be converted to a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by sodium azide to install the azide functionality.

Alternatively, an alkyne handle could be introduced. For instance, a derivative with a halide on the piperidine ring could undergo a Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Once an azide- or alkyne-functionalized derivative of this compound is obtained, it can be readily coupled with a complementary reaction partner via CuAAC. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) in the presence of a reducing agent like sodium ascorbate.

This modular approach allows for the facile introduction of a wide array of substituents, effectively creating a library of novel triazole-containing compounds. The triazole ring itself is a stable, aromatic linker that can participate in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the resulting derivatives. nih.gov

| "Clickable" Derivative | Complementary Partner | Product | Potential Catalyst System |

| Azide-functionalized benzophenone | Terminal alkyne (e.g., Phenylacetylene) | 1,4-Disubstituted triazole | CuSO₄, Sodium Ascorbate, t-BuOH/H₂O |

| Alkyne-functionalized benzophenone | Organic azide (e.g., Benzyl azide) | 1,4-Disubstituted triazole | Cu(I) source (e.g., CuI), Base (e.g., DIPEA), THF |

The versatility of click chemistry provides a robust platform for the synthesis of complex molecular architectures derived from this compound, opening avenues for the exploration of new chemical space and potential applications.

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of 2-Chloro-3'-piperidinomethyl benzophenone (B1666685), providing a complete picture of the proton and carbon frameworks and their connectivity.

The ¹H NMR spectrum of 2-Chloro-3'-piperidinomethyl benzophenone is characterized by distinct signals corresponding to the three primary structural units: the 2-chlorophenyl group, the 3'-(piperidinomethyl)phenyl group, and the piperidine (B6355638) ring.

The aromatic region of the spectrum (approximately δ 7.30-7.85 ppm) contains the signals for the eight protons of the two phenyl rings. The four protons of the 2-chlorophenyl ring exhibit complex splitting patterns due to their chemical environment. Based on data from (2-Chlorophenyl)(phenyl)methanone, these protons are expected to appear as multiplets in the δ 7.37-7.83 ppm range. rsc.orgchemicalbook.com The protons on the 3'-(piperidinomethyl)phenyl ring are also found in this region, with their chemical shifts influenced by the meta-substituted piperidinomethyl group.

A key diagnostic signal is the singlet corresponding to the two benzylic protons of the piperidinomethyl group (-CH₂-N). This signal is anticipated to appear around δ 3.50 ppm, a value consistent with N-benzylpiperidine analogues. rsc.orgresearchgate.net

The aliphatic region of the spectrum is dominated by the signals from the ten protons of the piperidine ring. These typically appear as a series of broad, overlapping multiplets between δ 1.40 and δ 2.50 ppm. The protons on the carbons alpha to the nitrogen atom (positions 2 and 6 of the piperidine ring) are expected to be the most deshielded in this group, appearing at approximately δ 2.40 ppm. The protons on the beta (positions 3 and 5) and gamma (position 4) carbons are expected at approximately δ 1.58 ppm and δ 1.45 ppm, respectively. chemicalbook.com

Integration of the signals confirms the number of protons in each environment: 8 protons in the aromatic region, 2 for the benzylic methylene (B1212753) group, and 10 for the piperidine ring.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H's (2-chlorophenyl) | 7.37 - 7.83 | m | 4H |

| Aromatic H's (3'-piperidinomethylphenyl) | 7.30 - 7.70 | m | 4H |

| Benzylic CH₂ | ~3.50 | s | 2H |

| Piperidine α-CH₂ | ~2.40 | br m | 4H |

| Piperidine β,γ-CH₂ | ~1.45 - 1.60 | br m | 6H |

Note: Predicted values are based on analysis of analogous compounds in CDCl₃. 'm' denotes multiplet, 's' denotes singlet, 'br' denotes broad.

The ¹³C NMR spectrum provides a definitive map of the 19 carbon atoms in the molecule.

The most downfield signal is that of the carbonyl carbon (C=O), which is expected to have a chemical shift in the range of δ 195.0-197.0 ppm, characteristic of benzophenones. rsc.org

The twelve aromatic carbons resonate in the δ 126.0-140.0 ppm region. Key signals include the carbon attached to the chlorine atom (C-Cl) in the 2-chlorophenyl ring, predicted around δ 131.3 ppm, and the two quaternary carbons of the benzophenone core to which the phenyl rings are attached (C-1' and C-1''), predicted around δ 136.5 and δ 138.6 ppm. rsc.org

In the aliphatic region, the benzylic methylene carbon (-CH₂) is expected around δ 63.5 ppm. The carbons of the piperidine ring are predicted based on N-benzylpiperidine data, with the α-carbons appearing around δ 54.5 ppm, the β-carbons around δ 26.0 ppm, and the single γ-carbon around δ 24.5 ppm. rsc.orgspectrabase.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 195.0 - 197.0 |

| Aromatic C (Quaternary) | 136.0 - 140.0 |

| Aromatic C-Cl | ~131.3 |

| Aromatic C-H | 126.0 - 134.0 |

| Benzylic CH₂ | ~63.5 |

| Piperidine α-C | ~54.5 |

| Piperidine β-C | ~26.0 |

| Piperidine γ-C | ~24.5 |

Note: Predicted values are based on analysis of analogous compounds in CDCl₃.

Two-dimensional NMR experiments are essential to confirm the assignments made from 1D spectra and to piece together the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. Key correlations would be observed between the protons within the 2-chlorophenyl ring system and separately within the 3'-(piperidinomethyl)phenyl ring. Additionally, correlations would be seen within the piperidine ring's spin system, connecting the α, β, and γ protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. This would definitively link each aromatic proton signal to its corresponding carbon signal, the benzylic proton singlet to the benzylic carbon signal, and the aliphatic piperidine proton signals to their respective α, β, and γ carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for connecting the different fragments of the molecule by showing correlations between protons and carbons over two or three bonds. Expected key correlations include:

A three-bond correlation from the benzylic protons (-CH₂) to the quaternary carbon of the phenyl ring (C-3').

Two-bond correlations from the benzylic protons to the α-carbons of the piperidine ring.

Correlations from the aromatic protons on both rings to the central carbonyl carbon (C=O). researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. This can help define the conformation of the molecule, particularly the torsional angle between the two phenyl rings. NOE correlations would be expected between the benzylic protons and the ortho-protons on the same ring (H-2' and H-4'), and potentially between the ortho-protons of the 2-chlorophenyl ring and the ortho-protons of the 3'-(piperidinomethyl)phenyl ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in this compound and to analyze its vibrational modes.

The spectra are dominated by characteristic bands that confirm the molecular structure. There is no N-H bond in the neutral molecule, so no N-H stretching vibration is expected.

Carbonyl (C=O) Stretching: A very strong and sharp absorption band is predicted in the IR spectrum between 1660 and 1670 cm⁻¹. This frequency is characteristic of a diaryl ketone where the carbonyl group is in conjugation with both aromatic rings. The presence of the electron-withdrawing chlorine atom can slightly influence this frequency. jconsortium.comscialert.net This mode would also be observable, though likely weaker, in the Raman spectrum.

C-Cl Stretching: A strong to medium intensity band corresponding to the C-Cl stretching vibration is expected in the fingerprint region of the IR spectrum, typically between 700 and 760 cm⁻¹. jconsortium.com

C-H Stretching: The spectrum shows two distinct regions for C-H stretching. Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the piperidine and benzylic methylene groups appear as strong bands below 3000 cm⁻¹, in the 2800-2950 cm⁻¹ range. cdnsciencepub.com

C=C Aromatic Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations within the two aromatic rings.

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2800 - 2950 | Strong |

| Carbonyl C=O Stretch | 1660 - 1670 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-Cl Stretch | 700 - 760 | Strong-Medium |

In the solid state, the crystal packing of this compound is influenced by weak intermolecular forces. While lacking a classic hydrogen bond donor like O-H or N-H, the molecule can participate in non-conventional hydrogen bonding.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2-Chlorophenyl)(phenyl)methanone |

| N-benzylpiperidine |

| Piperidine |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C₁₉H₂₀ClNO), HRMS would be the definitive method for confirming its molecular formula. The theoretical exact mass can be calculated, and the measured mass from an HRMS instrument would be expected to be in very close agreement (typically within a few parts per million).

However, a thorough review of the current scientific literature and chemical databases reveals a lack of publicly available high-resolution mass spectrometry data for this compound. While the molecular formula is established, specific experimental HRMS data has not been reported in the accessible scientific domain.

In mass spectrometry, the fragmentation of a molecule provides a "fingerprint" that is characteristic of its structure. For this compound, several key fragmentation pathways could be predicted based on its structure, which includes a benzophenone core, a chloro substituent, and a piperidinomethyl group. Expected fragmentation would likely involve cleavage of the bond between the carbonyl group and the substituted phenyl ring, as well as fragmentation of the piperidine ring and the benzylic C-N bond.

Despite these predictions, specific experimental data detailing the characteristic fragmentation patterns of this compound under various ionization conditions (e.g., electron ionization, electrospray ionization) are not available in published research. The absence of this data prevents a detailed, evidence-based discussion of its fragmentation pathways.

| Predicted Fragment | Predicted m/z | Notes |

| [M]+ | 325.12 | Molecular ion |

| [M-Cl]+ | 290.15 | Loss of chlorine radical |

| [C₅H₁₀N-CH₂]+ | 98.09 | Piperidinomethyl cation |

| [C₆H₄ClCO]+ | 139.00 | 2-chlorobenzoyl cation |

| [C₆H₅CH₂C₅H₁₀N]+ | 188.15 | Phenyl(piperidinomethyl) fragment |

This table represents predicted values based on chemical structure, not experimental data.

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on the bond lengths, bond angles, and conformation of this compound in the solid state.

The unit cell is the basic repeating unit of a crystal, and its dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal, are fundamental crystallographic parameters. To date, there are no published studies that report the single-crystal X-ray diffraction analysis of this compound. Consequently, the unit cell parameters and space group for this compound have not been determined.

In the crystalline state, molecules are held together by a network of intermolecular forces, such as hydrogen bonds, van der Waals forces, and π-π stacking. For this compound, one might expect to observe weak C-H···O hydrogen bonds involving the carbonyl oxygen and various C-H groups on the phenyl and piperidine rings. Intramolecular interactions would dictate the molecule's preferred conformation. As no crystal structure has been reported, an analysis of these interactions based on experimental data is not possible.

The conformation of a molecule in the solid state is influenced by both intramolecular steric and electronic effects, as well as intermolecular packing forces. For benzophenone derivatives, the dihedral angles between the two phenyl rings and the plane of the carbonyl group are of particular interest. researchgate.netbldpharm.com The piperidine ring is expected to adopt a chair conformation. Without a crystal structure, the specific solid-state conformation of this compound remains unknown.

| Crystallographic Parameter | Value |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

This table indicates the absence of available experimental data.

Utilization of Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Characterization

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that can provide significant enhancement of Raman signals, allowing for the detection and structural analysis of compounds at very low concentrations. nih.gov For a molecule like this compound, SERS could offer detailed structural insights that are often difficult to obtain using conventional Raman spectroscopy due to fluorescence interference or low signal intensity. asianpubs.org

The SERS spectrum of this compound would be expected to exhibit enhanced vibrational bands corresponding to its key functional groups. The benzophenone core would likely produce prominent peaks related to the C=O stretching and the aromatic C-C stretching modes of the phenyl rings. The presence of the chloro-substituent on one of the phenyl rings would influence the position of these bands and introduce a characteristic C-Cl stretching vibration. The piperidinomethyl group would also be expected to show distinct signals, including C-N stretching and CH2 scissoring and rocking vibrations.

The enhancement in a SERS experiment is highly dependent on the choice of the metallic nanostructured substrate, with silver (Ag) and gold (Au) nanoparticles being the most common. asianpubs.orggoogle.compharmaffiliates.com The interaction and orientation of the this compound molecule on the surface of these nanoparticles would influence the relative enhancement of different vibrational modes. For instance, if the molecule adsorbs onto the SERS substrate via the piperidine nitrogen or the carbonyl oxygen, the vibrational modes associated with these groups would be expected to show the most significant enhancement. The chloro-group, being an electron-withdrawing group, would also play a role in the molecule's interaction with the metallic surface. google.compharmaffiliates.com

Application of Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized pharmaceutical intermediates like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC would be a suitable method for analyzing the purity of this compound. A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., with 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov The separation is based on the differential partitioning of the compound and any impurities between the nonpolar stationary phase and the polar mobile phase. The retention time of the main peak corresponding to this compound would be a key indicator of its identity under specific chromatographic conditions, while the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.

For preparative applications, flash chromatography on silica (B1680970) gel is a common technique for the isolation and purification of benzophenone derivatives from crude reaction mixtures. medchemexpress.com A solvent system of varying polarity, such as a gradient of ethyl acetate (B1210297) in heptane (B126788) or hexane, would likely be effective in separating the desired product from starting materials and by-products. medchemexpress.com

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of this compound, provided the compound is thermally stable and sufficiently volatile. The use of a capillary column with a suitable stationary phase, such as a DB-5 or equivalent, would allow for the separation of the compound from any volatile impurities. The mass spectrometer would then provide a mass spectrum of the compound, which would show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that can be used for structural confirmation. The presence of a chlorine atom would result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments, further aiding in its identification.

The table below outlines the expected chromatographic techniques and conditions for the analysis of this compound.

| Chromatographic Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | UV | Purity Assessment |

| Flash Chromatography | Silica Gel | Ethyl Acetate/Heptane Gradient | UV/TLC | Isolation and Purification |

| Gas Chromatography | DB-5 (or similar) | Helium | FID/MS | Purity Assessment and Structural Confirmation |

The selection of the optimal chromatographic conditions would require experimental optimization to achieve the best separation and resolution of this compound from any potential impurities.

Computational and Theoretical Studies on 2 Chloro 3 Piperidinomethyl Benzophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. kallipos.gr It is widely employed to calculate molecular geometries, energies, and properties related to chemical reactivity. researchgate.net For a molecule like 2-Chloro-3'-piperidinomethyl benzophenone (B1666685), DFT would provide fundamental insights into its stability and electronic characteristics.

A crucial first step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. For 2-Chloro-3'-piperidinomethyl benzophenone, this would involve calculating the most stable arrangement of its three main components: the 2-chlorophenyl ring, the central ketone group, and the 3'-piperidinomethylphenyl moiety. Studies on similarly substituted piperidine (B6355638) compounds suggest that the piperidine ring would likely adopt a stable chair conformation. researchgate.net

Following optimization, Frontier Molecular Orbital (FMO) analysis is conducted. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

HOMO: Represents the ability to donate an electron. In a benzophenone derivative, the HOMO is often distributed across the phenyl rings and the carbonyl oxygen.

LUMO: Represents the ability to accept an electron. The LUMO is typically centered on the carbonyl carbon and the aromatic system.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more likely to be chemically reactive. researchgate.net For comparison, studies on other chalcone (B49325) and benzophenone derivatives have shown that the HOMO-LUMO gap is a critical parameter for characterizing charge transfer interactions within the molecule. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data (Hypothetical) This table is for illustrative purposes only, as specific data for the target compound is unavailable.

| Parameter | Description | Expected Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. |

| ΔE (Gap) | ELUMO - EHOMO | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an experimental infrared (IR) spectrum. By calculating these frequencies, each peak can be assigned to a specific molecular motion, such as the stretching or bending of bonds (e.g., C=O stretch, C-Cl stretch, C-H bends).

For this compound, theoretical calculations would be expected to identify characteristic frequencies. For instance, the C=O stretching vibration in benzophenones typically appears as a strong band in the IR spectrum. Calculations on related chlorinated aromatic compounds have shown that C-Cl stretching vibrations are generally found in the range of 550-850 cm⁻¹. nanobioletters.com A good correlation between the calculated and experimental spectra confirms the accuracy of the optimized molecular structure. nextmol.com

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, providing a guide to its reactive sites. The map uses a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions.

For this compound, an MEP map would likely show:

Negative Potential: Concentrated around the electronegative oxygen atom of the carbonyl group and the chlorine atom, indicating sites susceptible to electrophilic attack.

Positive Potential: Located around the hydrogen atoms, particularly those on the piperidine ring's nitrogen in a protonated state.

This analysis is crucial for understanding intermolecular interactions and predicting how the molecule might interact with biological targets or other reagents. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While DFT provides a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations model the movement of atoms over time. This allows for the study of the molecule's conformational flexibility and dynamic behavior.

MD simulations of this compound could be performed in various environments, such as in a vacuum or solvated in water, to understand its flexibility. Key insights would include:

Conformational Flexibility: The simulation would reveal the rotational freedom around the single bonds connecting the phenyl rings and the piperidine group.

Solvent Effects: Simulating the molecule in water would show how interactions with solvent molecules influence its shape and the accessibility of its functional groups.

Piperidine Ring Dynamics: The simulation would confirm the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the frequency of transitions between these states. Studies on other piperidine derivatives have successfully used these methods to understand conformational preferences. nih.gov

Theoretical Reaction Pathway and Transition State Analysis

Computational methods can be used to model chemical reactions, mapping out the energy changes along a reaction coordinate. This involves identifying the structures of reactants, products, and, crucially, the transition state—the high-energy point that must be overcome for the reaction to proceed.

For this compound, one could theoretically study its synthesis, for example, the reaction pathway of its formation via nucleophilic substitution. Calculations would determine the activation energy required for the reaction, providing insights into reaction kinetics and mechanism. Such studies have been performed on related systems, for instance, to understand the competitive nucleophilic attack of piperidine in the synthesis of benzothiazinones. researchgate.net

Computational Elucidation of Reaction Mechanisms

The synthesis of related benzamide (B126) derivatives, such as 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, offers insights into potential reaction pathways. This compound has been identified as a side product in the synthesis of 1,3-Benzothiazin-4-ones (BTZs), which are a significant class of anti-tuberculosis drug candidates. nih.govresearchgate.net The formation of this side product occurs through a competitive nucleophilic attack by piperidine on a benzoyl isothiocyanate intermediate. nih.govresearchgate.net

A computational study on the synthesis of this compound would likely involve mapping the potential energy surface of the reaction. This would help in understanding the energetics of different possible transition states and intermediates. For instance, in the synthesis of related benzophenones, a Friedel-Crafts acylation is a common method, where a substituted benzoyl chloride reacts with a suitable aromatic ring in the presence of a Lewis acid catalyst. google.com Density Functional Theory (DFT) calculations could be employed to model this reaction, elucidating the step-by-step mechanism and identifying the rate-determining step.

Determination of Energy Profiles for Chemical Transformations

The determination of energy profiles is crucial for understanding the conformational dynamics and reactivity of a molecule. For a flexible molecule like this compound, which features rotatable single bonds connecting the phenyl rings and the piperidinomethyl group, numerous conformers are possible.

Intermolecular Interactions and Crystal Packing Analysis

The analysis of how molecules arrange themselves in a solid-state crystal lattice is fundamental to understanding a compound's physical properties, such as solubility and melting point. Although the crystal structure of this compound is not available, we can describe the techniques used for such an analysis based on studies of similar compounds.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule within the crystal lattice, allowing for the identification of close contacts between neighboring molecules. These contacts are often color-coded on the Hirshfeld surface to indicate their nature and strength.

Table 1: Illustrative Hirshfeld Surface Interaction Percentages for a Related Substituted Piperidine Compound This table is a representative example based on published data for similar compounds and does not represent data for this compound.

| Interaction Type | Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 22.8 |

| O···H/H···O | 15.5 |

| Cl···H/H···Cl | 8.9 |

| N···H/H···N | 4.1 |

| Other | 3.5 |

Energy Frameworks for Understanding Crystal Stability

To further quantify the strength of the interactions that hold the crystal lattice together, energy framework analysis can be performed. This computational approach calculates the interaction energies between a central molecule and its surrounding neighbors in the crystal. The results are visualized as a framework of cylinders connecting the molecular centroids, where the thickness of the cylinders corresponds to the strength of the interaction energy.

This method allows for the identification of the dominant forces in the crystal packing, such as hydrogen-bonding networks or π-π stacking interactions. For instance, in related structures, energy framework calculations have shown how molecules form strongly interacting dimers or chains, which then pack together to form the full three-dimensional crystal. Different components of the interaction energy (electrostatic, polarization, dispersion, and repulsion) can be calculated to provide a detailed understanding of the nature of the forces at play.

Structural Analysis and the Influence of Substituents on Chemical Properties

Impact of Chloro Substitution Position (2-position) on Benzophenone (B1666685) Core Reactivity

The placement of a chlorine atom at the 2-position of one of the benzophenone's phenyl rings has a profound impact on the molecule's reactivity, primarily through a combination of electronic and steric effects.

Electronic Effect: Chlorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This withdrawal of electrons increases the partial positive charge on the carbonyl carbon, making it a more potent electrophilic site and thus more susceptible to nucleophilic attack compared to unsubstituted benzophenone. However, while chlorine has electron-donating capabilities via resonance (+R effect) due to its lone pairs, the inductive effect typically dominates, especially from the ortho position.

Steric Effect: The steric hindrance introduced by the relatively bulky chlorine atom at the ortho-position is significant. This steric clash forces the 2-chlorophenyl ring to twist out of coplanarity with the central carbonyl group. X-ray crystallography studies on similarly substituted benzophenones confirm that ortho-substituents lead to large dihedral angles between the phenyl ring and the carbonyl plane. nih.govresearchgate.net For instance, 2-amino-2',5-dichlorobenzophenone (B23164) exhibits a very large ring twist of 83.72°. nih.govresearchgate.net This loss of planarity disrupts the π-conjugation between the aromatic ring and the carbonyl group, a phenomenon known as steric inhibition of resonance. cdnsciencepub.com This disruption can slightly counteract the electronic activation of the carbonyl group by reducing the delocalization of the carbonyl π-system into the ring.

Influence of Piperidinomethyl Group Position (3'-position) on Molecular Geometry and Chemical Reactivity

The piperidinomethyl group, -CH₂N(CH₂)₅, on the second phenyl ring introduces its own set of steric and electronic modifications to the molecule.

Comparative Analysis with Structurally Related Benzophenone Derivatives

To fully appreciate the role of the chloro and piperidinomethyl substituents, it is useful to compare 2-Chloro-3'-piperidinomethyl benzophenone with other structurally related analogs.

The nature of the substituents dramatically alters how the benzophenone molecule will behave in chemical reactions, such as the reduction of the central ketone or electrophilic substitution on the aromatic rings. The table below provides a comparative assessment.

| Substituent Group | Position | Electronic Effect | Steric Hindrance | Expected Impact on Carbonyl Reactivity (Nucleophilic Addition) | Expected Impact on Ring Reactivity (Electrophilic Substitution) |

| Chloro | 2- | Strong -I, Weak +R (Withdrawing) | High | Increased | Deactivated Ring |

| Piperidinomethyl | 3'- | +I (Donating) | High | Decreased | Activated Ring (at ortho/para positions to substituent) |

| Fluoromethyl | 3'- | Strong -I (Withdrawing) | Moderate | Increased | Deactivated Ring |

| Aminomethyl | 3'- | +I (Donating) | Low | Decreased | Activated Ring (at ortho/para positions to substituent) |

| Pyrrolidinomethyl | 3'- | +I (Donating) | Moderate-High | Decreased | Activated Ring (at ortho/para positions to substituent) |

| Trifluoromethyl | 3'- | Very Strong -I, -R (Withdrawing) | Moderate | Strongly Increased | Strongly Deactivated Ring |

Data compiled from established principles of physical organic chemistry. mdpi.comrsc.orglearncbse.in

The solubility of a compound is a critical parameter for its synthesis, isolation, and purification. Substituents can drastically alter the polarity and ionization state of the molecule, thereby modulating its solubility in various solvents.

The key feature of the piperidinomethyl group, as well as its aminomethyl and pyrrolidinomethyl analogs, is the presence of a basic tertiary or primary amine nitrogen. This nitrogen can be protonated in acidic conditions to form a water-soluble ammonium (B1175870) salt. This property is extremely useful for purification, as the compound can be selectively extracted into an aqueous acid solution, separated from non-basic impurities, and then recovered by basifying the aqueous layer and extracting with an organic solvent. In contrast, analogs without a basic site are generally insoluble in water. nih.govwikipedia.org

| Compound Type | Key Substituent(s) | Presence of Basic Nitrogen | Solubility in Neutral Organic Solvents | pH-Dependent Aqueous Solubility |

| 2-Chlorobenzophenone (B131818) | Chloro | No | Soluble | Insoluble |

| This compound | Chloro, Piperidinomethyl | Yes | Soluble | High in acidic pH, low in neutral/basic pH |

| 2-Chloro-3'-fluoromethyl benzophenone | Chloro, Fluromethyl | No | Soluble | Insoluble |

| 2-Chloro-3'-aminomethyl benzophenone | Chloro, Aminomethyl | Yes | Soluble | High in acidic pH, low in neutral/basic pH |

| 2-Chloro-3'-pyrrolidinomethyl benzophenone | Chloro, Pyrrolidinomethyl | Yes | Soluble | High in acidic pH, low in neutral/basic pH |

Solubility characteristics are based on general properties of the functional groups. nih.govwikipedia.orgnih.gov

Applications in Chemical Research and Advanced Synthesis

Utility as a Versatile Synthetic Intermediate

The classification of 2-Chloro-3'-piperidinomethyl benzophenone (B1666685) as a synthetic intermediate is well-established in chemical supplier catalogues. Its molecular framework is conducive to a variety of chemical transformations, making it a valuable starting point for diverse molecular architectures.

The benzophenone moiety is a well-known synthon in organic chemistry, frequently employed in the construction of heterocyclic systems and other complex scaffolds. For instance, related 2-aminobenzophenone (B122507) derivatives are crucial precursors for synthesizing pharmacologically significant classes of compounds like 1,4-benzodiazepines. niscpr.res.in The synthesis of these drugs often involves the initial formation of a Schiff base from the 2-aminobenzophenone, which then undergoes cyclization. niscpr.res.in While not a direct amino-derivative, the structure of 2-Chloro-3'-piperidinomethyl benzophenone allows for potential modifications to introduce such functionalities, thereby serving as a precursor to these complex heterocyclic systems.

Furthermore, the general class of substituted benzophenones serves as key intermediates in the synthesis of various pharmaceuticals. For example, halogenated benzophenones are used in the multi-step synthesis of drugs like Empagliflozin, where the benzophenone ketone is a critical handle for building the final complex structure.

Role in the Development of Specialty Chemicals and Materials

Specialty chemicals are materials produced for specific applications, and their synthesis often relies on versatile intermediates. While direct evidence of this compound's use in a specific, commercially available specialty chemical is not prominent in the literature, the application of structurally similar compounds provides a strong indication of its potential role.

A notable example can be found in the synthesis of 1,3-Benzothiazin-4-ones (BTZs), a new class of potent anti-tuberculosis agents. In the synthesis of certain BTZ derivatives, a structurally analogous compound, 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, has been identified. This molecule arises during the reaction pathway where a piperidine (B6355638) nucleophile attacks a benzoyl isothiocyanate intermediate. The formation of this piperidinyl-methanone highlights how such structures are integral intermediates in the production of highly specialized and valuable chemical entities like BTZs.

Potential in Catalysis or Pre-Catalysis as a Ligand (e.g., in coordination chemistry)

The design of organic ligands for the formation of metal complexes is a cornerstone of catalysis and materials science. The molecular structure of this compound contains multiple heteroatoms (nitrogen and oxygen) that possess lone pairs of electrons, making them suitable for coordinating to metal centers.

The development of novel ligands is crucial for advancing the capabilities of dye-sensitized solar cells (DSSCs), where metal complexes, often of ruthenium(II), play a key role in light absorption and electron transfer processes. stjohns.edu The properties of these complexes are fine-tuned by modifying the structure of the organic ligands. stjohns.edu